molecular formula C21H22N4O2S B2717890 (2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one CAS No. 899942-34-8

(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2717890
CAS No.: 899942-34-8
M. Wt: 394.49
InChI Key: OAVDCIKHNKFDAA-QIQXCUPMSA-N
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Description

(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel derivatives involving the core structure of 2-oxoindolin (isatin) and thiazolidin-4-one has been a focus of several studies. These compounds, including the specific compound , have been synthesized through various chemical reactions and assessed for their biological activities.

  • Synthesis Approaches : One study reports the synthesis of novel indoline-2,3-dione derivatives, including those with thiazolidin-4-one structures, through reactions involving phenyl isothiocyanate and halo ketones, leading to the formation of compounds with potential biological activities (Mansour et al., 2021). The influence of gamma irradiation on these compounds was also evaluated, suggesting a method to potentially enhance their biological effects.

  • Biological Activities : Another study focused on the synthesis under microwave irradiation of 2-(substituted-phenyl)-3-(2-oxoindolin-3-ylidene)amino)-thiazolidin-4-one derivatives, which were evaluated for central nervous system depressant and anticonvulsant activities in mice (Nikalje et al., 2015). This highlights the compound's relevance in researching neurological conditions.

Antimicrobial and Anticancer Properties

Several studies have reported on the antimicrobial and anticancer properties of thiazolidin-4-one derivatives, indicating a broad spectrum of potential applications in treating infections and cancer:

  • Antimicrobial Activity : Compounds featuring thiazolidin-4-one and 2-oxoindolin structures have shown activity against various bacterial strains, suggesting their potential as antimicrobial agents (Trotsko et al., 2018).

  • Anticancer Activity : The anticancer activity of derivatives has been assessed against various cancer cell lines, with some compounds exhibiting significant effects. For example, synthesis of novel benzenesulfonamides with 2-oxoindolin and thiazolidin-4-one structures revealed their inhibitory action on specific carbonic anhydrase isoforms and showed anticancer activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

Properties

IUPAC Name

3-[4-hydroxy-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-20(2)11-8-9-21(20,3)14(10-11)24-25-19-23-18(27)16(28-19)15-12-6-4-5-7-13(12)22-17(15)26/h4-7,11,27H,8-10H2,1-3H3,(H,23,25)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDNJJKCGHXDK-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NNC3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/NC3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O)/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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